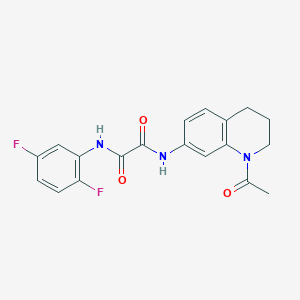
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(2,5-difluorophenyl)oxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(2,5-difluorophenyl)oxamide, also known as AQ-1S, is a chemical compound that has attracted significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and environmental science. AQ-1S is a quinoline derivative that possesses a unique chemical structure, making it an attractive candidate for the development of new drugs and therapeutic agents.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Analysis
A range of novel carboxamide derivatives of 2-Quinolones, including compounds structurally related to N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(2,5-difluorophenyl)oxamide, have been synthesized and analyzed for their chemical properties. These compounds were prepared by refluxing 3-acetyl-1-amino-quinolin-2-one with substituted benzoic acid, employing dry redistilled pyridine and silicon tetrachloride as a coupling agent. Their structures were confirmed using IR, 1H NMR, and mass spectra techniques, providing a foundational understanding of their chemical characteristics (Kumar et al., 2014).
Crystal Structure and DFT Studies
In-depth structural analysis has been conducted on related quinoline derivatives, offering insights into their molecular geometry and electronic properties. One such study focused on N-(4-acetylphenyl)quinoline-3-carboxamide, utilizing FT-IR, 1H-NMR, 13C-NMR, and UV-Vis spectroscopy, alongside single crystal X-ray diffraction. This research aids in understanding the structural intricacies of quinoline derivatives, which can be applied to N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(2,5-difluorophenyl)oxamide (Polo-Cuadrado et al., 2021).
Remote Sulfonylation and Chemical Reactivity
Remote sulfonylation techniques have been developed for N-(quinolin-8-yl)benzamide derivatives, showcasing a method to introduce sulfone groups into the quinoline framework efficiently. This process, which involves sodium sulfinates as sulfide sources, offers a less odorous and more environmentally friendly approach to modifying quinoline structures, which may be applicable to N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(2,5-difluorophenyl)oxamide for enhancing its chemical or biological properties (Xia et al., 2016).
Potential Biological Activities
Although specific studies directly involving N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(2,5-difluorophenyl)oxamide are not found, research on structurally similar quinoline derivatives has highlighted their potential in antimicrobial, antitubercular, and other biological activities. For instance, various quinoline carboxamide derivatives have shown promising antibacterial, antifungal, and antitubercular activities, suggesting that N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(2,5-difluorophenyl)oxamide might also possess such properties upon further investigation (Kumar et al., 2014).
Eigenschaften
IUPAC Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(2,5-difluorophenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F2N3O3/c1-11(25)24-8-2-3-12-4-6-14(10-17(12)24)22-18(26)19(27)23-16-9-13(20)5-7-15(16)21/h4-7,9-10H,2-3,8H2,1H3,(H,22,26)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQZWYQWNQIJJSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NC3=C(C=CC(=C3)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(2,5-difluorophenyl)oxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{8-Oxaspiro[4.5]decan-1-yl}methanamine](/img/structure/B2577833.png)
![N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2577834.png)
![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]ethanesulfonamide](/img/structure/B2577836.png)
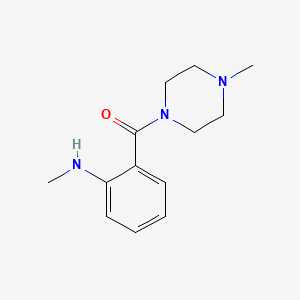
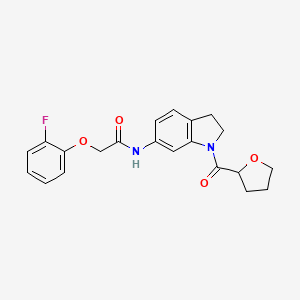
![(Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2577841.png)
![N-[3-fluoro-4-(4-phenyl-1-piperazinyl)phenyl]-2-(4-morpholinyl)acetamide](/img/structure/B2577844.png)
![2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2577845.png)
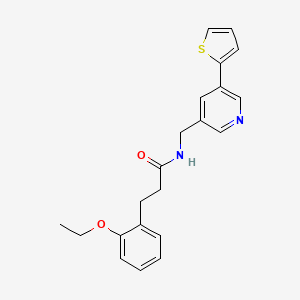
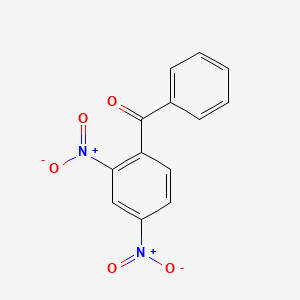
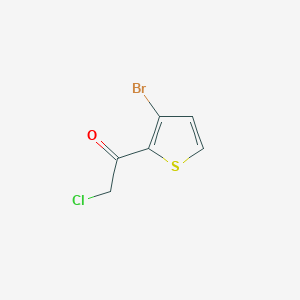
![N-(1-cyanocycloheptyl)-2-{2-[(1H-1,2,4-triazol-1-yl)methyl]piperidin-1-yl}acetamide](/img/structure/B2577851.png)